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Compound of Interest

7-Methoxycinnoline-3-carboxylic
Compound Name:

acid
CAS No.: 929975-18-8
Cat. No.: B2653413

Get Quote

Executive Summary

7-Methoxycinnoline-3-carboxylic acid (CAS: 929975-18-8) represents a fused bicyclic
heteroaromatic system containing a pyridazine ring fused to a benzene ring. Its structural
integrity is defined by the cinnoline core, a 3-carboxyl functionality, and a 7-methoxy electron-
donating group. This guide provides a comprehensive reference for the identification of this
compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass
Spectrometry (MS).

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development
Engineers.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9][10][11]
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Parameter Data

IUPAC Name 7-Methoxycinnoline-3-carboxylic acid
CAS Number 929975-18-8

Molecular Formula C10HsN20s3

Molecular Weight 204.18 g/mol

Appearance Off-white to pale yellow solid

Soluble in DMSO, DMF; sparingly soluble in

Solubility . . .
MeOH; insoluble in water (acid form)

pKa (Calc.) ~3.5 (COOH), ~2.5 (N-1 protonation)

Synthesis & Purity Context

Understanding the synthesis is vital for interpreting spectroscopic impurities. The most robust
route involves the Richter-type cyclization or condensation of 2-amino-4-methoxybenzaldehyde
with a pyruvate derivative.

Synthetic Pathway (Graphviz)

The following diagram illustrates the formation of the cinnoline core, highlighting potential
impurities (e.g., uncyclized hydrazones) that may appear in spectral data.
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Figure 1: Convergent synthesis via condensation and cyclization.[1] Impurities may include
unreacted aldehyde (CHO signal ~10 ppm) or open-chain hydrazones.
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Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum is characterized by the downfield shift of the H-4 proton (singlet) on the
pyridazine ring, a hallmark of the cinnoline system. The 7-methoxy group introduces shielding
effects on the H-6 and H-8 protons.

Solvent: DMSO-des (Reference: 2.50 ppm) Frequency: 400 MHz
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. . Lo Coupling (J, Assighment
Position Shift (0, ppm) Multiplicity .
Hz) Logic
Acidic proton;
COOH 13.50 - 14.00 Broad Singlet - exchangeable

with D20.

Most deshielded

aromatic proton
H-4 8.85-8.95 Singlet - due to N=N

anisotropy and

peri-effect.

Para to N-1;
H-5 8.10-8.15 Doublet 9.0 _
couples with H-6.

Ortho to OMe;
shielded relative
to parent

H-8 7.55-7.65 Doublet 2.5 ) ]
cinnoline. Small
meta-coupling to

H-6.

Ortho to OMe;
couples with H-5
(ortho) and H-8

(meta).

H-6 7.45 -7.55 dd 9.0,25

Characteristic
OCHs 3.95-4.05 Singlet - methoxy

resonance.

13C NMR (100 MHz, DMSO-de):

e Carbonyl (COOH): ~165.0 ppm

e C-7 (C-OMe): ~162.5 ppm (Deshielded by Oxygen)

e C-3(C-COOH): ~145.0 ppm
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e C-4 (CH): ~135.0 ppm

e Methoxy (OCHs): ~56.0 ppm

Expert Insight: The H-4 singlet is the diagnostic peak for cinnoline formation. If this peak

appears as a doublet or is absent, the ring closure has failed.

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the carboxylic acid and the heteroaromatic core.

. Wavenumber . _
Functional Group Intensity Description
(cm™)
Characteristic
O-H Stretch 3200 - 2500 Broad, Med carboxylic acid
"dimer" envelope.
Conjugated carboxylic
C=0 Stretch 1710 - 1690 Strong _
acid carbonyl.
Aromatic ring skeletal
C=N/C=C 1620, 1580 Medium vibrations (cinnoline
core).
Aryl-alkyl ether
C-O Stretch 1240 - 1210 Strong
(Methoxy group).
) Cinnoline ring C-N
C-N Stretch 1150 - 1100 Medium

bonds.

C. Mass Spectrometry (MS)
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Mass spectrometry provides molecular weight confirmation. The fragmentation pattern is driven
by the stability of the heteroaromatic core and the lability of the carboxyl group.

lonization Mode: ESI (+) (Electrospray lonization, Positive Mode)
e Molecular lon [M+H]*: m/z 205.06

e Sodium Adduct [M+Na]*: m/z 227.05

Fragmentation Pathway (Graphviz)

The primary fragmentation involves decarboxylation (loss of CO2) and loss of the methyl group
from the ether.

[M+H]+
m/z 205

CO2 (44 Da)

[M+H - CO2]+
m/z 161

CH3 (15 Da)

[M+H - CO2 - CH3]+
m/z 146

Click to download full resolution via product page

Figure 2: Predicted ESI(+) fragmentation pathway. The loss of 44 Da (COx) is the primary
diagnostic transition for the carboxylic acid moiety.

Integrated Structural Elucidation

To certify the identity of a sample as 7-Methoxycinnoline-3-carboxylic acid, the data must

satisfy all three orthogonality checks:

e Mass Spec: Confirms MW (204) and odd-electron nitrogen rule compliance (even mass, 2

nitrogens).
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e |R: Confirms the oxidation state (COOH) and substitution (OMe).
* NMR: Provides the regiochemistry.
o The H-4 singlet confirms the 3-substitution pattern (no proton at C-3).

o The coupling pattern of H-5, H-6, H-8 (d, dd, d) confirms the 7-position of the methoxy
group. If the methoxy were at position 6, H-5 and H-8 would appear as singlets (para-
relationship).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b2653413/docs#technical-guide-
spectroscopic-data-structural-elucidation-of-7-methoxycinnoline-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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